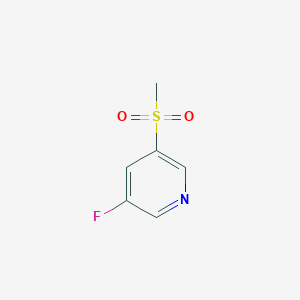
3-Fluoro-5-(methylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(methylsulfonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the selective fluorination of pyridine derivatives using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . This method provides high yields and is widely used in the synthesis of fluorinated pyridines.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor®: Used for selective fluorination.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used for oxidation of the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield sulfone derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(methylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing inhibitors of enzymes like Polo-like kinase 4 (PLK4), which is a target for cancer therapy.
Agrochemicals: Fluorinated pyridines are used in the synthesis of herbicides and insecticides.
Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(methylsulfonyl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, as a PLK4 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell division and proliferation . This inhibition can lead to the arrest of cell division in the S/G2 phase and impact downstream signaling pathways regulated by PLK4.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
3-Fluoro-5-(methylsulfonyl)pyridine is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C6H6FNO2S |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-fluoro-5-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |
Clave InChI |
SZXLFQBZLRBVIG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CN=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


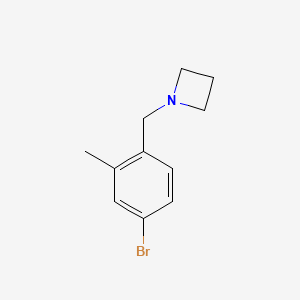
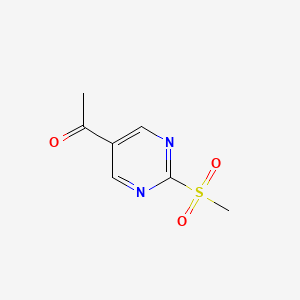

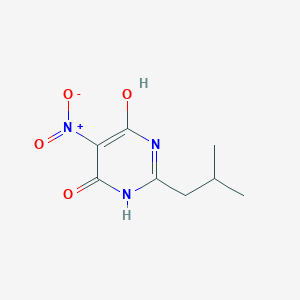
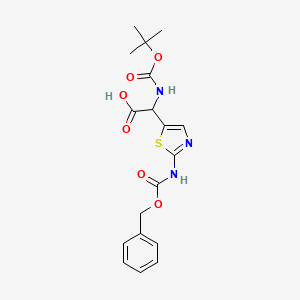

![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
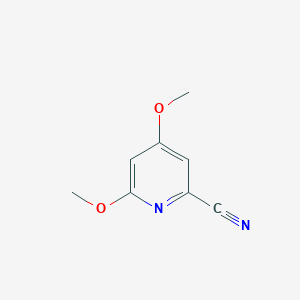

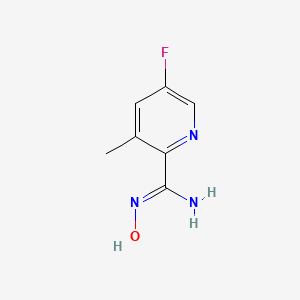
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
